molecular formula C8H8Cl2 B177171 4-Chloro-1-(chloromethyl)-2-methylbenzene CAS No. 16470-09-0

4-Chloro-1-(chloromethyl)-2-methylbenzene

Cat. No. B177171
Key on ui cas rn: 16470-09-0
M. Wt: 175.05 g/mol
InChI Key: QDXAXXIPBMVWOH-UHFFFAOYSA-N
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Patent
US08354444B2

Procedure details

Step B In a manner similar to the method described in Example 57 Step B, 4-chloro-2-methylbenzyl chloride (1.83 g, 10 mmol) was reacted with KCN (1.76 g, 27 mmol) in ethanol (13 mL) and water (10 mL) at 100° C. for 1 h to give 4-chloro-2-methylbenzyl cyanide as a yellow oil (1.2 g, 69%)
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Cl)=[C:4]([CH3:10])[CH:3]=1.[C-:11]#[N:12].[K+]>C(O)C.O>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][C:11]#[N:12])=[C:4]([CH3:10])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
ClC1=CC(=C(CCl)C=C1)C
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(CC#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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